molecular formula C11H16ClN5 B7823806 2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE

2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE

Cat. No.: B7823806
M. Wt: 253.73 g/mol
InChI Key: HNHIXHZUQXUYPW-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride is an organic compound with the molecular formula C11H14ClN5 and a molecular weight of 251.72 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-aminophenylamine, followed by coupling with 1,3-dimethylimidazole. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and DNA, affecting their function and activity.

    Pathways Involved: The compound’s redox activity plays a significant role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of an azo group and an imidazolium ring. This structure imparts unique properties such as high solubility in water and organic solvents, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,11H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHIXHZUQXUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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